2-(Carbamoylamino)-2-methylpropanoic acid
Overview
Description
2-(Carbamoylamino)-2-methylpropanoic acid is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a carbamoyl group (-CONH2) attached to an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of an appropriate amine with carbon dioxide in the presence of a catalyst. This method typically requires mild reaction conditions and can be performed at room temperature. Another method involves the use of carbamoyl chlorides, which react with amino acids to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of environmentally friendly catalysts and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Carbamoylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for enzymatic reactions and is used in studies of enzyme kinetics.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved in these reactions are often complex and depend on the specific enzyme and conditions .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: Similar in structure but lacks the additional methyl group.
Carbamoyl phosphate: Involved in similar biochemical pathways but has a different functional group arrangement
Uniqueness
2-(Carbamoylamino)-2-methylpropanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(carbamoylamino)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-5(2,3(8)9)7-4(6)10/h1-2H3,(H,8,9)(H3,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXWPTBQTITILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400017 | |
Record name | 2-(carbamoylamino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-63-9 | |
Record name | 2-(carbamoylamino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbamyl-α-amino-isobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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